molecular formula C22H13FN4O2 B2423423 6-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 892358-49-5

6-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2423423
CAS No.: 892358-49-5
M. Wt: 384.37
InChI Key: QYKURNRXTVEQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a type of fluoroquinoline . Fluoroquinolines have been studied for more than half a century and have been successfully introduced into clinical practice . They are of interest for medicinal chemistry due to the wide possibilities for chemical modification, which can lead to useful changes in the pharmacokinetics and pharmacodynamics of the initial molecules .


Synthesis Analysis

The synthesis of fluoroquinolines involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .


Molecular Structure Analysis

The molecular structure of fluoroquinolones is characterized by the incorporation of fluorine atoms at C-6 and other positions of the benzene ring . This structural modification of the quinolone skeleton results in a remarkable improvement of antimicrobial properties .


Chemical Reactions Analysis

Fluoroquinolones undergo a variety of chemical reactions. For instance, the chlorine in the fluoroquinoline-3-carbaldehyde can be replaced with various nucleophiles . The aldehyde functional group can also be converted to carboxylic acid and imine groups using an oxidizing agent and various amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroquinolines are influenced by their structural modifications. The incorporation of fluorine atoms at C-6 and other positions of the benzene ring enhances their antimicrobial properties . The pharmacokinetic and pharmacodynamic properties of fluoroquinolones can be improved by chemical modifications .

Mechanism of Action

Fluoroquinolones exhibit a high level of antibacterial activity due to their enhanced penetration ability through cell membranes and their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase . They have a specific mechanism of action, different from antibiotics and other groups of antibacterials, which allows them to be used for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials drugs .

Future Directions

Fluoroquinolones continue to be of interest for medicinal chemistry due to their wide range of antibacterial activity and the possibilities for chemical modification . Future prospects may include the development of fluoroquinolones with greater potency, particularly against staphylococci and enterococci, better penetration into the CNS and cerebrospinal fluid, broader and more potent activity against anaerobic bacteria, and greater activity against infections caused by resistant strains . The emergence of bacterial resistance to the fluoroquinolones is a major factor that will determine the future clinical effectiveness of these agents, so intense investigation of mechanisms to either prevent or curtail resistance to fluoroquinolones is of prime importance to their future .

Properties

IUPAC Name

6-fluoro-1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13FN4O2/c23-19-11-5-10-17-21(19)24-13-18-20(14-6-2-1-3-7-14)25-26(22(17)18)15-8-4-9-16(12-15)27(28)29/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKURNRXTVEQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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